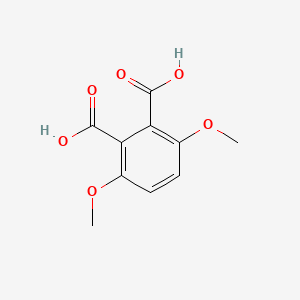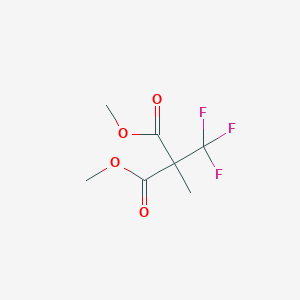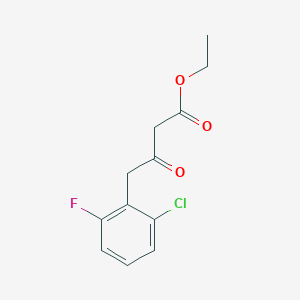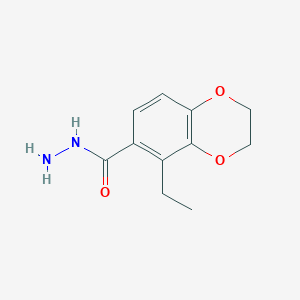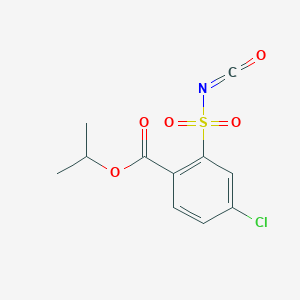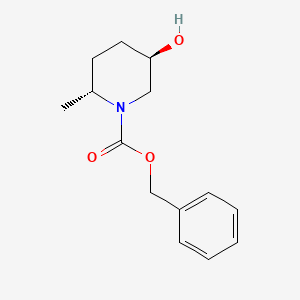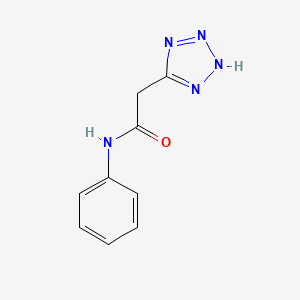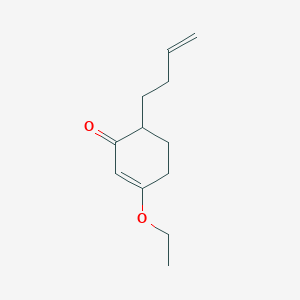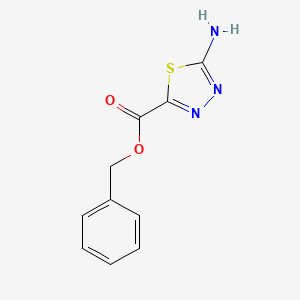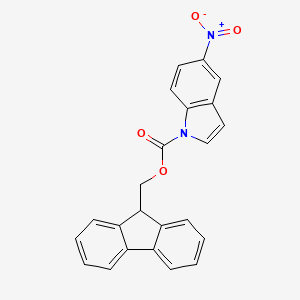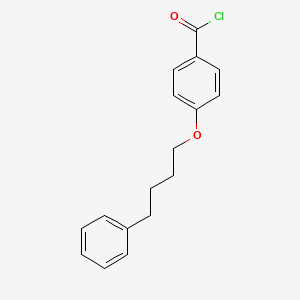
4-(4-phenylbutoxy)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylbutoxy)benzoyl Chloride is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(4-phenylbutoxy) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylbutoxy)benzoyl Chloride typically involves the reaction of 4-(4-phenylbutoxy)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
Preparation of 4-(4-phenylbutoxy)benzoic acid: This can be synthesized through the ring opening of tetrahydrofuran, followed by Friedel-Crafts alkylation, halogenation, condensation, and hydrolysis.
Conversion to this compound: The 4-(4-phenylbutoxy)benzoic acid is then reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are essential to achieve the desired product quality. The process involves large-scale reactions in specialized reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenylbutoxy)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-phenylbutoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(4-Phenylbutoxy)benzoic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
4-(4-Phenylbutoxy)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(4-phenylbutoxy)benzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylazobenzoyl Chloride: Similar in structure but contains an azo group instead of the phenylbutoxy group.
Benzoyl Chloride: The parent compound without the phenylbutoxy substitution.
Uniqueness
4-(4-Phenylbutoxy)benzoyl Chloride is unique due to the presence of the phenylbutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzoyl chloride derivatives may not be effective.
Propriétés
Numéro CAS |
108807-05-2 |
|---|---|
Formule moléculaire |
C17H17ClO2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
4-(4-phenylbutoxy)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO2/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2 |
Clé InChI |
BWMGOAWQGSLEMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


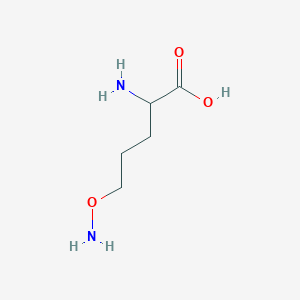
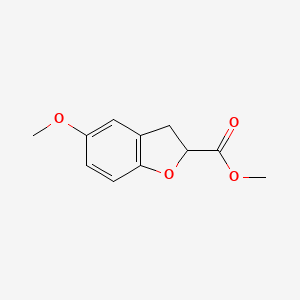
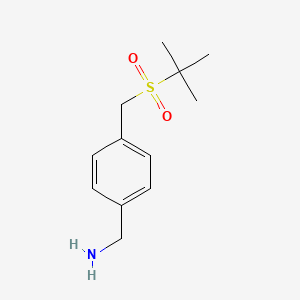
![L-Valine, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-](/img/structure/B8660401.png)
